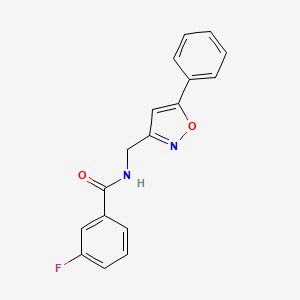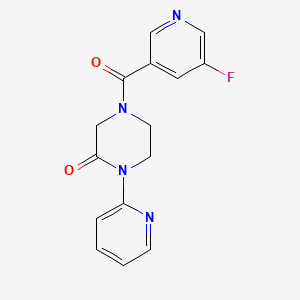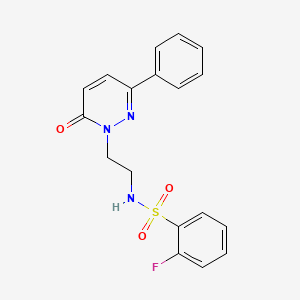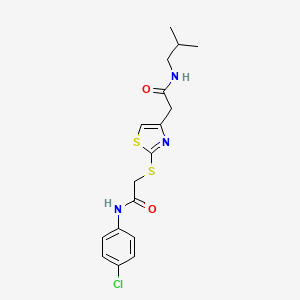![molecular formula C13H19FN2O B2856392 4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine CAS No. 2197892-08-1](/img/structure/B2856392.png)
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine, commonly known as F-PCADMC, is a research chemical that has gained significant attention in recent years. It belongs to the class of cyclohexylamines and is structurally similar to other popular research chemicals such as ketamine and phencyclidine (PCP). F-PCADMC is a potent and selective NMDA receptor antagonist, which makes it a valuable tool for scientific research.
Mecanismo De Acción
F-PCADMC acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor. The NMDA receptor is involved in many physiological processes, including learning and memory, synaptic plasticity, and neuronal development. F-PCADMC binds to the receptor and blocks its activity, which leads to a reduction in the influx of calcium ions into the cell. This reduction in calcium influx can have various effects on neuronal function, depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of F-PCADMC are complex and varied. As a potent NMDA receptor antagonist, F-PCADMC can affect many processes in the brain and other organs. Some of the effects of F-PCADMC include the reduction of glutamate-mediated excitotoxicity, modulation of synaptic plasticity, and regulation of calcium homeostasis. F-PCADMC has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of F-PCADMC as a research tool is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific effects of NMDA receptor blockade without interfering with other neurotransmitter systems. F-PCADMC is also relatively stable and easy to handle, which makes it a convenient tool for lab experiments.
One of the limitations of F-PCADMC is its potential for off-target effects. Although F-PCADMC is selective for the NMDA receptor, it can still interact with other receptors and ion channels in the brain and other organs. This can complicate the interpretation of experimental results and make it challenging to isolate the specific effects of F-PCADMC on the NMDA receptor.
Direcciones Futuras
There are many possible future directions for research involving F-PCADMC. Some of these directions include:
1. Investigating the potential therapeutic applications of F-PCADMC in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
2. Studying the effects of F-PCADMC on synaptic plasticity and neuronal development.
3. Investigating the potential use of F-PCADMC in pain management and addiction treatment.
4. Developing new analogs of F-PCADMC with improved selectivity and potency for the NMDA receptor.
5. Studying the long-term effects of F-PCADMC on brain function and behavior.
Conclusion:
F-PCADMC is a potent and selective NMDA receptor antagonist that has many applications in scientific research. Its unique pharmacological properties make it a valuable tool for studying the NMDA receptor and its role in various physiological and pathological processes. Although there are some limitations to its use, F-PCADMC has the potential to contribute significantly to our understanding of the brain and its functions.
Métodos De Síntesis
The synthesis of F-PCADMC involves a multi-step process that starts with the reaction of 3-fluoropyridine-2-carboxylic acid with thionyl chloride to form 3-fluoropyridine-2-carbonyl chloride. This intermediate is then reacted with N,N-dimethylcyclohexylamine to form the desired product, F-PCADMC. The synthesis of F-PCADMC is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
F-PCADMC has a wide range of applications in scientific research. It is primarily used as a research tool to study the NMDA receptor and its role in various physiological and pathological processes. F-PCADMC has been used in studies related to neuroprotection, neurodegeneration, pain management, and addiction. It has also been investigated for its potential therapeutic applications in treating psychiatric disorders such as depression, anxiety, and schizophrenia.
Propiedades
IUPAC Name |
4-(3-fluoropyridin-2-yl)oxy-N,N-dimethylcyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-16(2)10-5-7-11(8-6-10)17-13-12(14)4-3-9-15-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBGIJLZBMWRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2,4-dimethoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2856310.png)

![Cyclohexyl (2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2856312.png)
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2856314.png)


![3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2856319.png)
![1-(3,7-Dimethylimidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B2856320.png)




